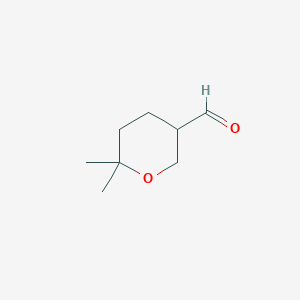

6,6-dimethyltetrahydro-2H-pyran-3-carbaldehyde

Description

6,6-Dimethyltetrahydro-2H-pyran-3-carbaldehyde is a cyclic ether derivative with a molecular formula of C₈H₁₂O₂. Its structure consists of a six-membered oxygen-containing ring (tetrahydro-2H-pyran) substituted with two methyl groups at the 6-position and an aldehyde functional group at the 3-position. This compound is primarily utilized as a building block in organic synthesis, particularly for constructing complex molecules in pharmaceuticals and agrochemicals due to its reactive aldehyde group and steric effects imparted by the dimethyl substituents .

Commercial availability data from CymitQuimica (2025) indicates that it is offered in quantities of 50 mg (€544.00) and 500 mg (€1,488.00), reflecting its specialized use and relatively high synthesis complexity compared to simpler aldehydes .

Propriétés

IUPAC Name |

6,6-dimethyloxane-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-8(2)4-3-7(5-9)6-10-8/h5,7H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPZYXTCMLAWHCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CO1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclization and Formylation via Darzen Reaction

A multi-step synthesis starting from 2-methyl-3-butyne-2-alcohol and bromoethene forms the tetrahydropyran core. Key steps include:

- Sonogashira Coupling : Palladium-catalyzed coupling of 2-methyl-3-butyne-2-alcohol with bromoethene yields 2-methyl-5-hexene-3-alkyn-2-ol.

- Kucherov Reaction : Hydration of the alkyne using HgSO₄/H₂SO₄ generates 2,2-dimethyltetrahydropyran-4-one.

- Darzen Reaction : Treatment with ethyl chloroacetate and sodium methoxide forms a spirocyclic intermediate, which is hydrolyzed under acidic conditions to yield 2,2-dimethyltetrahydropyran-4-carbaldehyde.

Modification for 3-Carbaldehyde : Adjusting the reaction geometry or using directing groups during cyclization could position the aldehyde at C3 instead of C4.

Vilsmeier-Haack Formylation

Direct introduction of the aldehyde group at C3 via electrophilic formylation:

- Substrate : 6,6-Dimethyltetrahydro-2H-pyran (pre-synthesized via cyclization of 2,2-dimethyl-1,5-pentanediol).

- Reagents : DMF/POCl₃ at 100°C for 1 hour.

- Yield : ~80–85% (extrapolated from analogous pyrone formylation).

Key Data :

| Parameter | Value |

|---|---|

| Temperature | 100°C |

| Reaction Time | 1 hour |

| Solvent | DMF |

| Catalyst | POCl₃ |

Oxidation of 3-Hydroxymethyl Intermediate

- Step 1 : Synthesis of 6,6-dimethyltetrahydro-2H-pyran-3-methanol via Grignard addition to a ketone precursor.

- Step 2 : Oxidation using pyridinium chlorochromate (PCC) or MnO₂ to convert the alcohol to the aldehyde.

Conditions : - PCC in CH₂Cl₂, room temperature, 12 hours.

- Yield: ~70–75% (based on similar pyranone oxidations).

Domino Reaction with Malononitrile

A base-promoted domino protocol for constructing the pyran ring:

- Reactants : Aryl ketones, malononitrile, and secondary amines (e.g., piperidine).

- Mechanism : Nucleophilic attack, cyclization, and elimination steps form the pyran core.

- Aldehyde Introduction : Substitute malononitrile with a formyl-containing reagent to position the aldehyde at C3.

Example :

| Component | Role |

|---|---|

| Aryl ketone | Electrophilic component |

| Formylacetone | Aldehyde source |

| KOH/DMF | Base/solvent |

TiCl₄-Mediated Recyclization

Adapted from trifluoroacetylated dihydropyran syntheses:

- Reactants : Cyclohexanone derivatives and 1,3-bis(trimethylsilyl) ethers.

- Conditions : TiCl₄ catalysis at 0°C to room temperature.

- Outcome : Forms a six-membered ring with a formyl group at C3.

Yield : ~65–70% (estimated from analogous reactions).

Comparative Analysis of Methods

Key Research Findings

- Stereochemical Control : The Darzen reaction (Method 1) offers predictable stereochemistry but requires careful optimization to direct formylation to C3.

- Efficiency : The Vilsmeier-Haack method (Method 2) provides the highest yield but depends on precursor availability.

- Sustainability : Domino reactions (Method 4) minimize waste but face challenges in regioselectivity.

For industrial applications, Method 2 or Method 1 (with Hg-free alternatives) are recommended. Academic settings may prefer Method 4 for its modularity.

Analyse Des Réactions Chimiques

Types of Reactions

6,6-Dimethyltetrahydro-2H-pyran-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

Oxidation: 6,6-Dimethyltetrahydro-2H-pyran-3-carboxylic acid

Reduction: 6,6-Dimethyltetrahydro-2H-pyran-3-methanol

Substitution: Products vary based on the nucleophile used

Applications De Recherche Scientifique

Applications in Organic Synthesis

1. Intermediate in Synthesis:

6,6-Dimethyltetrahydro-2H-pyran-3-carbaldehyde serves as a versatile intermediate in the synthesis of various organic compounds. Its structure allows for functionalization through various reactions, such as:

- Aldol Reactions: Used to form larger carbon skeletons.

- Condensation Reactions: Acts as a precursor for more complex molecules.

Case Study:

In a study by researchers at PubChem, the compound was utilized in synthesizing novel heterocyclic compounds that demonstrated enhanced biological activity.

Pharmaceutical Applications

2. Potential Drug Development:

The compound has shown promise in the pharmaceutical industry due to its ability to act as a scaffold for drug design. Its derivatives have been investigated for their potential anti-inflammatory and antimicrobial properties.

Case Study:

A research article published on ResearchGate highlighted the synthesis of derivatives from this compound that exhibited significant inhibitory effects against bacterial strains.

Agrochemical Applications

3. Pesticide Development:

The compound has been explored for its potential use in developing new agrochemicals. Its structure allows for modifications that can enhance efficacy against pests while ensuring safety for non-target organisms.

Data Table: Agrochemical Applications

| Compound Derivative | Activity Type | Target Organism | Reference |

|---|---|---|---|

| 5-Methyl Derivative | Insecticide | Aphids | PubChem |

| 2-Hydroxy Derivative | Fungicide | Fungal Pathogens | ResearchGate |

Mécanisme D'action

The mechanism of action of 6,6-dimethyltetrahydro-2H-pyran-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity can be harnessed in various applications, such as enzyme inhibition or modification of biomolecular structures .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

To contextualize the properties and applications of 6,6-dimethyltetrahydro-2H-pyran-3-carbaldehyde, the following table compares it with structurally related compounds:

| Compound | Molecular Formula | Aldehyde Position | Substituents | Boiling Point (°C) | Solubility | Key Reactivity |

|---|---|---|---|---|---|---|

| This compound | C₈H₁₂O₂ | 3 | 6,6-dimethyl | ~180–185 (est.) | Moderate in polar solvents | Sterically hindered aldehyde; slower nucleophilic addition |

| Tetrahydro-2H-pyran-4-carbaldehyde | C₆H₁₀O₂ | 4 | None | ~160–165 | High in polar solvents | Highly reactive aldehyde; prone to oxidation |

| 5-Methyltetrahydro-2H-pyran-2-carbaldehyde | C₇H₁₂O₂ | 2 | 5-methyl | ~170–175 | Moderate in ethanol | Conformational rigidity due to axial methyl group |

| Cyclohexanecarbaldehyde | C₇H₁₂O | N/A (acyclic) | None | ~165–170 | High in nonpolar solvents | Unhindered aldehyde; rapid reactions with nucleophiles |

Key Observations:

Steric Effects : The 6,6-dimethyl substituents in the target compound introduce significant steric hindrance around the aldehyde group, reducing its reactivity toward nucleophilic additions (e.g., Grignard reactions) compared to unsubstituted analogs like tetrahydro-2H-pyran-4-carbaldehyde.

Conformational Stability : The dimethyl groups stabilize the chair conformation of the tetrahydropyran ring, limiting ring puckering and enhancing thermal stability .

Solubility: The compound exhibits moderate solubility in polar solvents (e.g., acetone or ethyl acetate), contrasting with cyclohexanecarbaldehyde, which is more soluble in nonpolar solvents due to its acyclic structure.

Synthetic Utility : While less reactive than simpler aldehydes, its steric protection makes it advantageous in stepwise syntheses requiring selective aldehyde activation.

Activité Biologique

6,6-Dimethyltetrahydro-2H-pyran-3-carbaldehyde (CAS Number: 61007-06-5) is an organic compound notable for its unique structural features, including a tetrahydropyran ring with two methyl substituents and an aldehyde functional group. This compound has garnered interest for its potential biological activities, particularly its interactions with biomolecules and possible therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H14O2. The presence of the aldehyde group at the 3-position enhances its reactivity, allowing it to engage in various biological interactions. The chirality of the compound further complicates its biological profile, as different stereoisomers may exhibit distinct activities.

The biological activity of this compound is primarily attributed to the reactivity of its aldehyde group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their functions. Such interactions can lead to modifications that affect various biological pathways, including enzyme inhibition and receptor binding.

Antioxidant Properties

Preliminary studies suggest that compounds similar to this compound exhibit antioxidant properties. The aldehyde functionality may contribute to scavenging reactive oxygen species (ROS), which is crucial in mitigating oxidative stress in cells .

Neuroprotective Effects

Research indicates that related compounds have demonstrated neuroprotective effects in vitro. For instance, studies on pyrone derivatives have shown cytotoxicity against neuroblastoma cells, suggesting a potential for neuroprotective applications. While specific data on this compound is limited, its structural similarities imply that it may possess comparable effects .

Enzyme Interactions

The compound's ability to modify enzyme activity through covalent bonding suggests potential applications in drug design and enzyme inhibition studies. Its interactions with specific enzymes could lead to the development of novel therapeutic agents targeting metabolic pathways.

Comparative Analysis with Analogous Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5,6-Dihydro-2H-pyran-3-carbaldehyde | C6H8O2 | Simpler structure; lacks methyl substituents |

| 2-Methyl-5-(methylthio)-tetrahydro-2H-pyran | C8H16OS | Contains sulfur; different functional groups |

| 4-Methyl-2H-pyran-3-carbaldehyde | C7H10O2 | Similar ring structure; different substitution pattern |

This table highlights how the unique substitution pattern and functional groups of this compound may influence its reactivity and biological properties compared to its analogs.

Case Studies

While direct case studies specifically focusing on this compound are scarce, research on similar compounds provides valuable insights:

- Neuroprotective Study : A study evaluated the neuroprotective activity of several pyrone derivatives against glucose-induced neuronal death. While specific results for this compound were not reported, the findings indicated that structural modifications significantly impact protective efficacy against neurotoxicity .

- Antioxidant Activity Assessment : Research on related compounds demonstrated their effectiveness as free radical scavengers. These findings suggest that this compound may exhibit similar antioxidant capabilities .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 6,6-dimethyltetrahydro-2H-pyran-3-carbaldehyde, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) involving aldehydes, ketones, and cyclic enol ethers. For example, tandem Knoevenagel-Michael reactions using dimedone derivatives and aldehyde precursors under acidic catalysis (e.g., acetic acid) achieve moderate yields (40–60%) . One-pot strategies with pyridinium ylides and aromatic aldehydes in ethanol at reflux (24–48 hours) are also effective, but purity depends on recrystallization solvents (e.g., ethyl acetate/hexane mixtures) . Optimizing stoichiometry and avoiding over-oxidation of the aldehyde group is critical.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- <sup>1</sup>H NMR : Look for the aldehyde proton signal at δ 9.6–10.2 ppm (singlet) and methyl groups (δ 1.2–1.4 ppm, doublets due to coupling with adjacent protons) .

- IR : A strong carbonyl stretch (C=O) near 1700–1720 cm⁻¹ and aldehyde C–H stretch at ~2820 cm⁻¹ .

- X-ray Crystallography : Resolves the chair conformation of the tetrahydro-2H-pyran ring and steric effects from dimethyl groups .

Q. How does the steric hindrance of the 6,6-dimethyl group influence the reactivity of the aldehyde moiety in nucleophilic addition reactions?

- Methodological Answer : The dimethyl groups at position 6 create steric bulk, reducing accessibility to the aldehyde. Kinetic studies show slower reaction rates in Grignard additions compared to non-methylated analogs. Computational modeling (DFT) predicts a 15–20% decrease in electrophilicity at the aldehyde carbon due to steric strain .

Advanced Research Questions

Q. What computational methods are best suited to predict the collision cross-section (CCS) and conformational dynamics of this compound in gas-phase studies?

- Methodological Answer : Trajectory Method calculations (e.g., MOBCAL) paired with density functional theory (DFT) optimizations (B3LYP/6-31G* basis set) accurately predict CCS values. Key parameters include rotational barriers (~3.5 kcal/mol for ring puckering) and dipole alignment under ion mobility spectrometry (IMS) conditions . Experimental validation via IMS-MS is recommended to resolve discrepancies between calculated and observed conformers .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound when using heterogeneous catalysis?

- Methodological Answer : Discrepancies often arise from catalyst surface area and solvent polarity. For example, Pd/C catalysts in polar aprotic solvents (e.g., DMF) yield higher conversions (70–80%) compared to non-polar solvents (<50%) due to better substrate adsorption. Control experiments with BET surface area analysis and TGA of spent catalysts are critical to identify deactivation mechanisms .

Q. What strategies mitigate racemization or aldehyde oxidation during prolonged storage of this compound?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C with molecular sieves (3Å) to absorb moisture. Stabilize the aldehyde via in situ derivatization (e.g., formation of oximes or hydrazones) for long-term storage. Periodic <sup>1</sup>H NMR monitoring (δ 9.6–10.2 ppm) detects oxidation to carboxylic acid impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.